4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride
Overview
Description
4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a furazan ring, which is a five-membered ring containing two nitrogen atoms, and an amino group attached to the ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Mechanism of Action
Target of Action
The primary target of 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride is the phosphoinositide 3′OH kinase family, also known as PI3-kinases . These kinases are crucial for a variety of signal transduction pathways .
Mode of Action
This compound acts as an inhibitor of the PI3-kinases . It inhibits the activity or function of PI3K δ, PI3K α, PI3K β and/or PI3K γ .
Result of Action
The action of this compound results in the generation of two 3′-phosphoinositide subtypes which function as second messengers in intracellular signal transduction pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Furazan Ring: This step involves the cyclization of appropriate precursors to form the furazan ring. Common reagents used in this step include nitro compounds and reducing agents.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions. This step often requires the use of amines and suitable catalysts to facilitate the reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound to its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Alkyl halides, acyl chlorides; often requires the presence of a base or catalyst to facilitate the reaction.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and other hydrogenated products.
Substitution: Formation of substituted furazan derivatives with various functional groups.
Scientific Research Applications
4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Explored for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other furazan derivatives, such as 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine and 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine sulfate.
Uniqueness: The hydrochloride salt form of 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine enhances its solubility and stability, making it more suitable for various applications. Additionally, its specific structure allows for unique interactions with biological targets, distinguishing it from other furazan derivatives.
Properties
IUPAC Name |
4-(2-amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2.ClH/c1-6(2,8)3-11-5-4(7)9-12-10-5;/h3,8H2,1-2H3,(H2,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOVZBFIDFRSDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=NON=C1N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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